(R)-Pramipexole-d3 dihydrochloride is a deuterated form of pramipexole, a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. It acts as a selective agonist for dopamine receptors, particularly the D2 and D3 subtypes. The introduction of deuterium in the compound enhances its pharmacokinetic properties, potentially improving its efficacy and reducing side effects. This compound is classified under the category of dopamine receptor agonists and is significant in both therapeutic applications and research settings.
(R)-Pramipexole-d3 dihydrochloride is derived from pramipexole, which has been extensively studied and approved for clinical use. The classification of this compound falls under synthetic organic compounds, specifically aminobenzothiazoles, which are characterized by their dual amine and thiazole functionalities. The deuterated version serves as a valuable tool in pharmacokinetic studies due to its distinct mass properties, allowing for precise tracking in biological systems.
The synthesis of (R)-pramipexole-d3 dihydrochloride involves several key steps:
The molecular structure of (R)-pramipexole-d3 dihydrochloride can be represented as follows:
The structure features a tetrahydrobenzothiazole ring with an amine group that contributes to its activity at dopamine receptors. The presence of deuterium alters the vibrational frequencies of the molecule, which can be advantageous in certain analytical techniques such as nuclear magnetic resonance spectroscopy.
(R)-Pramipexole-d3 dihydrochloride undergoes various chemical reactions typical for amine-containing compounds:
These reactions are crucial for understanding both the stability and reactivity of the compound in biological systems.
(R)-Pramipexole-d3 dihydrochloride functions primarily as a dopamine D2/D3 receptor agonist. Its mechanism involves:
The pharmacological profile of (R)-pramipexole-d3 indicates a lower affinity for dopamine receptors compared to its counterpart (S)-pramipexole, which may allow for higher dosing without significant side effects .
The physical and chemical properties of (R)-pramipexole-d3 dihydrochloride include:
These properties are essential for formulation development and ensuring consistent performance in therapeutic applications.
(R)-Pramipexole-d3 dihydrochloride has several scientific uses:
(R)-Pramipexole-d3 Dihydrochloride is a deuterated isotopologue of the non-ergoline dopamine agonist pramipexole, chemically designated as (R)-4,5,6,7-Tetrahydro-N⁶-(propyl-d₃)-2,6-benzothiazolediamine Dihydrochloride (Molecular Formula: C₁₀H₁₄D₃N₃S·2HCl; Molecular Weight: 287.27 g/mol) [1] [5]. The core structure comprises a benzothiazole ring fused to a partially saturated cyclohexane scaffold, with a chiral center at the C6 position of the tetrahydrobenzothiazole system. The (R)-enantiomer configuration is stereochemically distinct from the (S)-enantiomer (therapeutically active form), conferring differential receptor interaction profiles [8]. Deuterium atoms replace all three hydrogens at the terminal methyl group of the N⁶-propyl chain (–CD₂–CD₂–CD₃), introducing isotopic mass without altering electronic properties [1]. This modification creates a distinct molecular signature for tracer applications while preserving the parent compound's steric and conformational features.
The synthesis of (R)-Pramipexole-d3 Dihydrochloride follows a chiral-selective pathway, typically starting from the non-deuterated (R)-pramipexole precursor. Key steps involve:
Table 1: Key Synthetic Intermediates and Reagents for (R)-Pramipexole-d3
Step | Key Intermediate | Deuterated Reagent | Reaction Conditions |
---|---|---|---|
Alkylation | (R)-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | 1-Bromopropane-d₇ | DMF, K₂CO₃, 60°C, 12h |
Salt Formation | (R)-Pramipexole-d3 free base | HCl (g)/Isopropanol | RT, crystallization |
The deuterium labeling at the propyl terminus minimizes metabolic cleavage via cytochrome P450 enzymes, leveraging the kinetic isotope effect (KIE) to enhance metabolic stability for tracer studies [1] [6]. Typical isotopic purity exceeds 99% deuterium incorporation, confirmed by mass spectrometry and NMR [1].
Table 2: Deuterium Isotope Effects on Metabolic Stability
Parameter | Non-deuterated (R)-Pramipexole | (R)-Pramipexole-d3 | Effect |
---|---|---|---|
CYP2D6 Metabolism Rate | High | Reduced by ~30-50% | KIE (kₕ/kₔ ≈ 3-5) |
Plasma Half-life (in vitro) | ~8 hours | ~12 hours | Extended |
(R)-Pramipexole-d3 Dihydrochloride is a white-to-off-white crystalline solid highly soluble in water (>100 mg/mL) due to its dihydrochloride salt form and polar heterocyclic structure [1] [4]. The deuteration does not significantly alter aqueous solubility, pKa (∼9.5 for the benzothiazole amine), or partition coefficient (log P ∼0.8) compared to the non-deuterated analogue [1]. Key stability characteristics include:
Solid-state stability under desiccated conditions at –20°C exceeds 24 months, confirmed by HPLC purity assays [1].
(R)-Pramipexole-d3 Dihydrochloride functions as a high-affinity agonist at dopamine D₂-like receptors, with pronounced selectivity for the D₃ subtype (Ki = 0.5–0.78 nM) over D₂ (Ki = 3.1–3.9 nM) and D₄ (Ki >1000 nM) receptors [3] [6] [9]. This 6–8 fold D₃/D₂ selectivity is intrinsic to the pramipexole scaffold and retained in the deuterated (R)-enantiomer [6] [9]. Binding data derived from radioligand displacement assays using [³H]-(+)-PHNO (D₃-preferring) and [³H]spiperone (D₂-selective) show:
Table 3: Dopamine Receptor Binding Affinities
Receptor Subtype | Ki (nM) (R)-Pramipexole-d3 | Assay System | Selectivity Ratio (D₃/Other) |
---|---|---|---|
D₃ | 0.41–0.78 | [³H]-(+)-PHNO (HEK-293 cells) | 1.0 (Reference) |
D₂ (High Affinity State) | 3.1–3.9 | [³H]Spiperone (Striatal membranes) | 5–10 |
D₂ (Low Affinity State) | 6400 | [³H]Spiperone (Striatal membranes) | >8,000 |
D₄ | >10,000 | [³H]Spiperone (Transfected cells) | >20,000 |
Autoradiographic studies confirm high-affinity binding (Kd = 0.2–0.4 nM) in D₃-rich brain regions: islands of Calleja, nucleus accumbens, and olfactory tubercle [9]. The compound’s binding mode involves:
Despite its D₂-like receptor preference, (R)-Pramipexole-d3 exhibits negligible affinity for most serotonergic and adrenergic receptors, as demonstrated by radioligand binding assays:
Table 4: Selectivity Profile Against Non-Dopaminergic Receptors
Receptor Family | Subtype | Ki (nM) | Selectivity Ratio (D₃/Subtype) |
---|---|---|---|
Serotonergic | 5-HT₁A | >10,000 | >20,000 |
5-HT₂A | >10,000 | >20,000 | |
Adrenergic | α₁A | >5,000 | >10,000 |
α₂A | >5,000 | >10,000 | |
Dopaminergic (D₁-like) | D₁ | >100,000 | >200,000 |
This selectivity arises from steric incompatibility with the orthosteric sites of monoamine receptors. Molecular modeling reveals the D₃ receptor’s extended hydrophobic pocket accommodates the propyl-d₃ group, whereas smaller binding cavities in serotonin and adrenergic receptors hinder optimal ligand-receptor complementarity [6]. Functional assays (cAMP accumulation, GTPγS binding) confirm (R)-Pramipexole-d3 lacks agonist/antagonist activity at these off-target sites at concentrations ≤10 μM [6] [7]. Its >10,000-fold selectivity over non-dopaminergic receptors underpins its utility in delineating D₃-specific signaling in complex biological matrices.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2